molecular formula C20H18N2O2S B2864238 N-(PHENYL-P-TOLYLAMINO-METHYLENE)-BENZENESULFONAMIDE CAS No. 31789-53-4

N-(PHENYL-P-TOLYLAMINO-METHYLENE)-BENZENESULFONAMIDE

Cat. No.: B2864238
CAS No.: 31789-53-4
M. Wt: 350.44
InChI Key: PMTLURKIZJTKED-UHFFFAOYSA-N
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Description

N-(Phenyl-p-tolylamino-methylene)-benzenesulfonamide is a benzenesulfonamide derivative characterized by a phenyl-p-tolylamino methylene substituent. The core structure consists of a benzene ring attached to a sulfonamide group (–SO₂NH–), with the nitrogen further bonded to a methylene (–CH₂–) group bearing phenyl and p-tolyl (4-methylphenyl) amino substituents.

Properties

IUPAC Name

N'-(benzenesulfonyl)-N-(4-methylphenyl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c1-16-12-14-18(15-13-16)21-20(17-8-4-2-5-9-17)22-25(23,24)19-10-6-3-7-11-19/h2-15H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTLURKIZJTKED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C(=N/S(=O)(=O)C2=CC=CC=C2)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31789-53-4
Record name N-(PHENYL-P-TOLYLAMINO-METHYLENE)-BENZENESULFONAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(benzenesulfonyl)-N-(4-methylphenyl)benzenecarboximidamide typically involves the reaction of benzenesulfonyl chloride with 4-methylphenylamine in the presence of a base, followed by the reaction with benzenecarboximidamide. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

In an industrial setting, the production of N’-(benzenesulfonyl)-N-(4-methylphenyl)benzenecarboximidamide may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial methods also focus on minimizing waste and optimizing the use of raw materials.

Chemical Reactions Analysis

Types of Reactions

N’-(benzenesulfonyl)-N-(4-methylphenyl)benzenecarboximidamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(benzenesulfonyl)-N-(4-methylphenyl)benzenecarboximidamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(benzenesulfonyl)-N-(4-methylphenyl)benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its p-tolylamino methylene moiety. Key comparisons include:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Activities Reference
N-Benzylidenebenzenesulfonamide Benzenesulfonamide Benzylidene (–CH=Ph) 245.3 Melting point: 78–81°C
N-(4-Hydroxyphenyl)-4-methylbenzenesulfonamide Toluenesulfonamide (4-methyl) 4-Hydroxyphenyl (–C₆H₄OH) Not reported Antioxidant potential
N-(4-Nitro-2-phenoxyphenyl)-N-phenylmethanesulfonamide Methanesulfonamide Nitrophenoxy, phenyl 384.4 Likely enhanced lipophilicity
Benzenesulfonamide (parent compound) Benzenesulfonamide None (unsubstituted) 157.2 Baseline solubility, reactivity
  • This contrasts with electron-withdrawing groups (e.g., nitro in ), which may reduce nucleophilicity .
  • Steric Effects : The bulky p-tolyl and phenyl substituents may hinder binding to enzyme active sites compared to smaller analogs like N-benzylidenebenzenesulfonamide .

Physicochemical Properties

  • Molecular Weight : Estimated to exceed 300 g/mol (based on structural analogs), higher than unsubstituted benzenesulfonamide (157.2 g/mol) .
  • Solubility : The hydrophobic p-tolyl and phenyl groups likely reduce aqueous solubility compared to hydroxylated derivatives (e.g., N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide) .
  • Thermal Stability : Melting points for similar compounds range from 78–81°C (N-benzylidenebenzenesulfonamide) to higher values for nitro-substituted derivatives .

Computational Insights

  • The p-tolylamino methylene group may similarly affect HOMO-LUMO gaps and dipole moments .

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